molecular formula C7H13NO3 B134872 N-Isovaleroylglycine CAS No. 16284-60-9

N-Isovaleroylglycine

Cat. No.: B134872
CAS No.: 16284-60-9
M. Wt: 159.18 g/mol
InChI Key: ZRQXMKMBBMNNQC-UHFFFAOYSA-N
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Description

N-Isovaleroylglycine is an acyl glycine, a type of compound formed by the conjugation of glycine with an acyl group. It is a byproduct of the catabolism of the amino acid leucine and is found in human urine. This compound is significant in the study of metabolic disorders, particularly isovaleric acidemia, a condition characterized by the accumulation of isovaleryl-CoA metabolites due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase .

Mechanism of Action

Target of Action

N-Isovaleroylglycine, also known as Isovaleroylglycine, is an N-acylglycine where the acyl group is specified as isovaleryl . The primary target of this compound is the enzyme glycine N-acyltransferase (EC 2.3.1.13), which catalyzes the chemical reaction: acyl-CoA + glycine → CoA + N-acylglycine .

Mode of Action

This compound interacts with its target, glycine N-acyltransferase, to produce CoA and N-acylglycine . This interaction is part of the catabolism of the amino acid leucine . It appears that isovaleryl-CoA, produced by oxidation of leucine through α-ketoisocaproic acid, cannot be utilized further by the normal metabolic pathways in certain conditions. Under these circumstances, conjugation of isovaleryl-CoA with glycine would permit detoxication and elimination as N-isovalerylglycine .

Biochemical Pathways

This compound is a byproduct of the catabolism of the amino acid leucine . It is produced through the action of glycine N-acyltransferase . This biochemical pathway is crucial in the metabolism of leucine, an essential amino acid.

Pharmacokinetics

It is known that this compound is a metabolite found in human urine samples , suggesting that it is excreted from the body through the urinary system.

Result of Action

It is known that this compound is a byproduct of the catabolism of the amino acid leucine , suggesting that it plays a role in the metabolism of this essential amino acid.

Action Environment

It is known that various environmental factors can result in the activation and metabolic reprogramming of immune cells to aerobic glycolysis , which may indirectly influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isovaleroylglycine can be synthesized through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine, resulting in the formation of CoA and N-acylglycine . The reaction conditions typically involve the use of a suitable solvent and maintaining the reaction mixture at an optimal temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological processes that utilize genetically engineered microorganisms capable of producing glycine N-acyltransferase. These microorganisms can be cultured in bioreactors under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Isovaleroylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve an acidic or basic medium and elevated temperatures.

    Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions typically involve an inert atmosphere and low temperatures.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of substituted glycine derivatives .

Properties

IUPAC Name

2-(3-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338092
Record name N-Isovaleroylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16284-60-9
Record name Isovalerylglycine
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Record name N-Isovaleroylglycine
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Record name N-Isovaleroylglycine
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Record name 16284-60-9
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Record name N-ISOVALEROYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
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Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

87 - 90 °C
Record name Isovalerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of altered Isovaleroylglycine levels in urine?

A1: Isovaleroylglycine is a metabolite involved in leucine metabolism. Changes in its urinary concentration, as observed in both type 2 diabetes with induced hyperglycemia [] and bacterial pneumonia models [], suggest a metabolic response to these conditions. While the exact mechanism is not fully elucidated by these studies, the findings point to Isovaleroylglycine as a potential biomarker for disease or infection monitoring.

Q2: How do the urinary Isovaleroylglycine changes differ between bacterial infections and metabolic conditions like diabetes?

A2: In a study investigating the metabolic response to Streptococcus pneumoniae and Staphylococcus aureus infections [], a significant decrease in urinary Isovaleroylglycine was observed. Conversely, in a study examining hyperglycemia in type 2 diabetes [], Isovaleroylglycine levels increased significantly. This contrasting response suggests distinct metabolic pathway disruptions depending on the underlying cause, highlighting the potential of Isovaleroylglycine as a differential diagnostic marker.

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